Aspartame
Overview
Description
Aspartame is an artificial non-saccharide sweetener that is approximately 200 times sweeter than sucrose (table sugar). It is commonly used as a sugar substitute in various foods and beverages. Chemically, this compound is a methyl ester of the dipeptide composed of the amino acids aspartic acid and phenylalanine . It was first approved by the US Food and Drug Administration (FDA) in 1974 and is marketed under brand names such as NutraSweet, Equal, and Canderel .
Mechanism of Action
Target of Action
Aspartame primarily targets proteins related to various cellular processes. Recent studies have suggested that this compound has the potential to impact various cancer-related proteins . These proteins play crucial roles in cellular functions and their alteration could potentially lead to cellular carcinogenesis .
Mode of Action
Upon digestion, this compound breaks down into three components: aspartic acid, phenylalanine, and methanol . These components are absorbed into the blood and used in normal body processes . This compound interacts with its targets by binding to them, potentially interfering with their normal function . This interaction could potentially lead to changes in cellular processes and functions .
Biochemical Pathways
This compound affects several biochemical pathways. It’s broken down into aspartic acid, phenylalanine, and methanol, which are then absorbed into the blood and used in normal body processes . These components are used in the body in the same ways as when they are derived from common foods . The breakdown of this compound and its interaction with cellular proteins could potentially affect various biochemical pathways .
Pharmacokinetics
This compound is quickly metabolized and absorbed in the small intestine . Upon digestion, it breaks down into three components (aspartic acid, phenylalanine, and methanol), which are then absorbed into the blood and used in normal body processes . Neither this compound nor its components accumulate in the body . These components are used in the body in the same ways as when they are derived from common foods .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. Studies suggest that this compound has the potential to impact various cancer-related proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function . Furthermore, this compound has been found to induce oxidative stress in experimental systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH conditions can affect the stability of this compound . Moreover, the individual’s metabolic state and the presence of other compounds in the body can also influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Aspartame interacts with various enzymes, proteins, and other biomolecules. It is quickly metabolized into 50% phenylalanine, 40% aspartate, and 10% methanol . These metabolites are even more abundant in other natural foods .
Cellular Effects
This compound has been observed to cause cytotoxic effects . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it can lead to caspase-dependent apoptosis of pancreatic islet cells through ANKRD11/ZIPK/STAT3 inhibition .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. Long-term exposure to high concentrations of this compound can cause insulin secretion . It also causes deteriorations in the redox balance of tissues by decreasing GSH, SOD, catalase, and increasing MDA levels significantly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can instigate biochemical and histopathological alterations in albino mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Subcellular Localization
It is known that this compound can be quickly metabolized into phenylalanine, aspartate, and methanol , but the specific compartments or organelles these metabolites are directed to are not well known.
Preparation Methods
Aspartame can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves coupling the two amino acids, L-aspartic acid and L-phenylalanine . The process typically includes the following steps:
Modification of Phenylalanine: Phenylalanine is reacted with methanol to form L-phenylalanine methyl ester.
Combination with Aspartic Acid: The modified phenylalanine is then combined with a slightly modified aspartic acid.
Formation of this compound: The two amino acids are heated and cooled, resulting in the formation of this compound crystals.
Industrial production methods often involve large-scale fermentation processes to produce the amino acids, followed by chemical synthesis to form this compound .
Chemical Reactions Analysis
Aspartame undergoes several types of chemical reactions, including hydrolysis and degradation:
Hydrolysis: This compound can hydrolyze into its constituent amino acids under conditions of elevated temperature or high pH.
Degradation: It is prone to degradation in products with high pH, making it unsuitable for baking.
Common reagents and conditions used in these reactions include acetic acid, palladium catalyst, and hydrogen . The major products formed from these reactions are aspartic acid, phenylalanine, and methanol .
Scientific Research Applications
Aspartame has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aspartame is often compared with other artificial sweeteners such as sucralose and saccharin:
Sucralose: Unlike this compound, sucralose is not metabolized by the body and is excreted unchanged.
Acesulfame Potassium: Similar to this compound in sweetness, but it has a bitter aftertaste that can be counteracted by other compounds.
This compound’s unique property is its ability to mimic the taste of sugar more closely than other artificial sweeteners, making it a popular choice in the food industry .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Record name | ASPARTAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020107 | |
Record name | Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |
Record name | ASPARTAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Aspartame | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20264 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Aspartame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |
Record name | SID47193879 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ASPARTAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms. | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Diketopiperazine | |
Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles from water, White crystalline powder from water or alcohol | |
CAS No. |
22839-47-0 | |
Record name | Aspartame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartame [USAN:INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aspartame | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |
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Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aspartame | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |
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Record name | ASPARTAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aspartame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aspartame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of aspartame?
A1: this compound is a dipeptide composed of L-aspartic acid and L-phenylalanine, methylated at the carboxyl terminus of phenylalanine. It has the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including UV-Visible spectrophotometry [].
Q3: How stable is this compound under various conditions?
A3: this compound is most stable at pH 4 and can degrade in high temperatures or extreme pH levels. Research indicates that its sweetness can decrease over time in certain products like yogurt [].
Q4: How is this compound metabolized in the body?
A4: this compound is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids: L-aspartic acid, L-phenylalanine, and methanol [, , ]. These metabolites are then absorbed and utilized in normal metabolic pathways.
Q5: Does this compound consumption lead to methanol accumulation in the body?
A5: While methanol is a byproduct of this compound metabolism, the amount produced from typical consumption levels is far below levels that would pose a health risk. Concerns about methanol poisoning from this compound-containing drinks have been raised [], but regulatory bodies maintain that this compound is safe within the acceptable daily intake (ADI) guidelines.
Q6: Does this compound affect blood sugar levels?
A6: Unlike sugar, this compound does not elevate blood glucose levels. This property makes it a popular sugar substitute for individuals with diabetes [, ].
Q7: How does this compound affect calcium metabolism?
A7: Research has shown that this compound consumption increases urinary calcium excretion without affecting oxalate excretion []. This effect may be attributed to a rise in blood calcium levels observed after this compound ingestion.
Q8: What is the impact of this compound on zinc levels in the body?
A8: Studies on rats revealed that this compound administration can influence zinc distribution and excretion. This compound led to zinc accumulation in various tissues (heart, liver, spleen, etc.) while depleting zinc levels in the thigh bone and urine []. This effect is hypothesized to be related to this compound's ability to form complexes with zinc ions.
Q9: Is this compound carcinogenic?
A9: The carcinogenicity of this compound has been a subject of much debate. While some animal studies have shown a potential link between high this compound consumption and certain types of cancers [], numerous other studies, including large-scale epidemiological studies in humans, have not found a causal relationship [, ].
Q10: Can this compound affect gut microbiota?
A10: Research in obese rat models has shown that low-dose this compound consumption can alter gut microbiota composition, even when associated with positive effects on weight and body composition [, ]. These changes may contribute to the development of metabolic diseases and require further investigation.
Q11: Are there any effects of this compound on the liver?
A11: Studies in rabbits showed that long-term this compound consumption could lead to liver damage, marked by altered liver enzyme levels and histopathological changes []. These findings highlight the need for further research on the potential hepatotoxic effects of this compound.
Q12: Does this compound have any impact on the immune system?
A12: One study reported that long-term this compound consumption might induce oxidative stress in immune organs (spleen, thymus) of rats, leading to alterations in membrane-bound enzyme activity and a decrease in organ cellularity []. This finding suggests a potential for this compound to affect immune function, warranting further research.
Q13: What are the effects of this compound on the thyroid gland?
A13: A study on rats indicated that this compound administration led to significant histopathological and morphometric changes in the thyroid gland []. These findings raise concerns about the potential impact of this compound on thyroid function.
Q14: What analytical techniques are used to study this compound?
A14: Various analytical techniques are employed to study this compound, including spectrophotometry [], high-performance liquid chromatography (HPLC) [], and mass spectrometry [, ]. These techniques are crucial for quantifying this compound levels in food products, biological samples, and environmental samples.
Q15: Are there any validated analytical methods for this compound analysis?
A15: Yes, researchers have developed and validated various analytical methods for accurate and reliable this compound determination [, ]. These methods ensure the quality and reliability of data generated from this compound research.
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